REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[C:9]([C:11]2[S:15][C:14]([NH:16]C(=O)C)=[N:13][C:12]=2[CH3:20])[CH:8]=[CH:7][N:6]=1)([CH3:4])([CH3:3])[CH3:2].Cl>CCO>[C:1]([C:5]1[CH:10]=[C:9]([C:11]2[S:15][C:14]([NH2:16])=[N:13][C:12]=2[CH3:20])[CH:8]=[CH:7][N:6]=1)([CH3:4])([CH3:3])[CH3:2]
|
Name
|
|
Quantity
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2 g
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Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=NC=CC(=C1)C1=C(N=C(S1)NC(C)=O)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
quenched by addition of a saturated solution of NaHCO3
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Type
|
EXTRACTION
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Details
|
extracted with DCM/MeOH (9:1
|
Type
|
WASH
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Details
|
The organic phase is washed with a saturated solution of NaHCO3
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
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CUSTOM
|
Details
|
The residue is purified by silica gel column chromatography (DCM/MeOH, 1:0→96:4)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=NC=CC(=C1)C1=C(N=C(S1)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.21 g | |
YIELD: CALCULATEDPERCENTYIELD | 69.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |